2-Hexadecanone, 16-phenyl-

Overview

Description

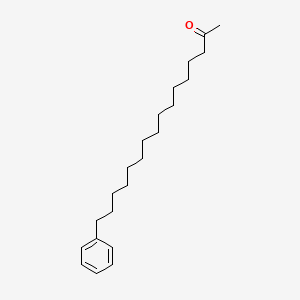

2-Hexadecanone, 16-phenyl- , also known as hexadecan-2-one , is an organic compound with the chemical formula C₁₆H₃₂O . It falls into the category of hydroxy-ketones and is characterized by its 16-carbon alkyl chain with a phenyl group attached at the 16th carbon position. The compound exhibits a pleasant fruity odor and is used in various applications, including perfumery and flavoring .

Synthesis Analysis

The synthesis of 2-Hexadecanone, 16-phenyl- involves several methods, such as oxidation of hexadecanol , acylation of phenol , or Friedel-Crafts acylation of benzene with hexadecanoyl chloride. These routes yield the desired compound with varying yields and purity levels. Researchers have explored different reaction conditions and catalysts to optimize the synthesis process .

Molecular Structure Analysis

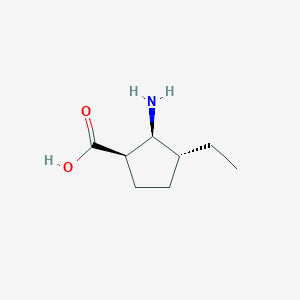

The molecular structure of 2-Hexadecanone, 16-phenyl- consists of a long hydrocarbon chain (hexadecyl group) attached to a carbonyl group (ketone functional group). The phenyl group enhances its aromatic character. The compound’s IUPAC Standard InChI is InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h3-15H2,1-2H3 .

Chemical Reactions Analysis

2-Hexadecanone, 16-phenyl- can participate in various chemical reactions, including reduction , acylation , and Grignard reactions . These reactions modify its functional groups, leading to the formation of derivatives with altered properties. Researchers have investigated its reactivity under different conditions .

Scientific Research Applications

Dendritic Polymers

The research on dendritic polymers, specifically in the context of "willowlike" thermotropic dendrimers, discusses the synthesis and characterization of monomers with complex structures, including those similar to 2-Hexadecanone, 16-phenyl-. These compounds are pivotal in creating soluble hyperbranched polymers with potential applications in materials science, highlighting their significance in developing new types of materials with unique properties (Percec, Kawasumi, & Chu, 1994).

Allosteric Modulation

In the realm of pharmacology, the exploration of bisquaternary bisphthalimidine derivatives that modulate the muscarinic M2-receptor allosterically is notable. The study involves compounds with structures that may be related to 2-Hexadecanone, 16-phenyl-, underscoring the importance of structural arrangement for allosteric potency. This research could have implications for the development of novel therapeutic agents targeting muscarinic receptors (Cid et al., 2000).

Photochromism in Single-Crystalline Phase

The investigation into the photochromic reactions of certain compounds, including derivatives similar to 2-Hexadecanone, 16-phenyl-, in single-crystalline phases, reveals the potential for creating materials that change color in response to light. This property is critical for the development of advanced optical and electronic devices, showcasing the utility of such compounds in material sciences (Irie, Lifka, Kobatake, & Kato, 2000).

Interfacial Structure and Melting Temperature

Research focusing on the interfacial structure and melting temperature of molecules in contact with polystyrene films, including hexadecanol and heneicosane, which share structural similarities with 2-Hexadecanone, 16-phenyl-, provides insights into the interactions at molecular interfaces. This knowledge is vital for the design and development of new polymeric materials and understanding their thermal properties (Li, Dhinojwala, & Yeganeh, 2009).

Isolation and Characterization of Phenylstearic Acids

The isolation and characterization of phenylstearic acids and related compounds, including isomers of 2-Hexadecanone, 16-phenyl-, highlight the significance of precise structural determination in understanding the properties and potential applications of such compounds. This research is fundamental to the fields of organic chemistry and materials science, where the structure-property relationship is crucial (Smith & Stirton, 1971).

Mechanism of Action

The exact mechanism of action for 2-Hexadecanone, 16-phenyl- varies depending on its application. In perfumery, it contributes to fragrance profiles due to its fruity scent. In flavoring, it enhances taste perception. Further studies are needed to elucidate its specific interactions with receptors and biological targets .

properties

IUPAC Name |

16-phenylhexadecan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O/c1-21(23)17-13-10-8-6-4-2-3-5-7-9-11-14-18-22-19-15-12-16-20-22/h12,15-16,19-20H,2-11,13-14,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTRBPHNLLSBBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCCCCCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50414951 | |

| Record name | 2-Hexadecanone, 16-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50414951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hexadecanone, 16-phenyl- | |

CAS RN |

828263-43-0 | |

| Record name | 2-Hexadecanone, 16-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50414951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B3057517.png)

![4-Nitrobenzo[a]pyren-1-ol](/img/structure/B3057526.png)